3-(2-Nitroprop-1-enyl)furan
Overview
Description
3-(2-Nitroprop-1-enyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. The compound this compound is notable for its nitro group attached to the prop-1-en-1-yl side chain, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroprop-1-enyl)furan typically involves the reaction of furan derivatives with nitroalkenes. One common method is the Henry reaction (nitroaldol reaction), where a nitroalkane reacts with an aldehyde or ketone in the presence of a base to form a nitroalkene. For example, the reaction of furan-2-carbaldehyde with nitroethane in the presence of a basic catalyst like n-butylamine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Henry reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitroprop-1-enyl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
3-(2-Nitroprop-1-enyl)furan has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro group.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 3-(2-Nitroprop-1-enyl)furan involves the interaction of its nitro group with biological targets. The nitro group can undergo reduction to form reactive intermediates, such as nitroso or hydroxylamine derivatives, which can covalently modify proteins and nucleic acids. This modification can disrupt cellular processes and lead to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrofuran: Another nitro-substituted furan derivative with similar antimicrobial properties.
5-Nitrofuran-2-carboxaldehyde: A furan derivative with a nitro group and an aldehyde group, used in the synthesis of various heterocyclic compounds.
2,5-Dimethylfuran: A furan derivative with two methyl groups, used as a biofuel and in the synthesis of fine chemicals.
Uniqueness
3-(2-Nitroprop-1-enyl)furan is unique due to its specific structural features, including the nitroprop-1-en-1-yl side chain, which imparts distinct reactivity and biological activity
Properties
IUPAC Name |
3-(2-nitroprop-1-enyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIBUTJSWOIVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=COC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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